molecular formula C15H24ClNO B1456329 3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride CAS No. 1219982-14-5

3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride

Cat. No. B1456329
CAS RN: 1219982-14-5
M. Wt: 269.81 g/mol
InChI Key: QRKCECLXUSBAFU-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C15H23NO . It has a molecular weight of 233.35 . This compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for 3-(5-Isopropyl-2-methylphenoxy)piperidine is 1S/C15H23NO/c1-11(2)13-7-6-12(3)15(9-13)17-14-5-4-8-16-10-14/h6-7,9,11,14,16H,4-5,8,10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.35 . More detailed information about its physical and chemical properties might be available from the manufacturer or supplier .

Scientific Research Applications

Synthesis and Polymerization Applications

  • Synthesis and Styrene Copolymerization : Research by Whelpley et al. (2022) involved the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which includes compounds related to 3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride. These compounds were copolymerized with styrene, indicating potential applications in polymer synthesis and material sciences (Whelpley et al., 2022).

Medicinal Chemistry and Pharmacology

  • Kappa Opioid Receptor Antagonism : Thomas et al. (2003) identified a compound structurally related to this compound as a potent and selective kappa opioid receptor antagonist. This highlights potential applications in neuropharmacology and the study of opioid receptors (Thomas et al., 2003).

  • Antidepressant and Anticonvulsant Activity : A study by Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and evaluated them as potential antidepressants and anticonvulsants, indicating the relevance of similar compounds in psychiatric and neurological research (Balsamo et al., 1987).

  • Aromatase Inhibition and Cancer Research : Research by Hartmann and Batzl (1986) on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to this compound, demonstrated strong inhibition of human placental aromatase. This suggests potential applications in breast cancer research (Hartmann & Batzl, 1986).

Material Science and Chemical Synthesis

  • Synthesis of Hindered-Phenol-Containing Amines for Polypropylene Copolymers : Desai et al. (2004) synthesized compounds including 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine, showing applications in the development of antioxidants for polypropylene copolymers (Desai et al., 2004).

  • Fluorescent Tagging of Histamine H3 Receptor Ligands : Amon et al. (2007) coupled (3‐phenoxypropyl)piperidine derivatives to fluorescent moieties, illustrating the use of similar compounds in the development of tools for receptor binding studies (Amon et al., 2007).

Safety and Hazards

The safety information available indicates that 3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride may be an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-methyl-5-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)13-7-6-12(3)15(9-13)17-14-5-4-8-16-10-14;/h6-7,9,11,14,16H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKCECLXUSBAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219982-14-5
Record name Piperidine, 3-[2-methyl-5-(1-methylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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